Triethylacetoxysilane
Description
Triethylacetoxysilane is an organosilicon compound with the chemical formula C8H18O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a silylating agent, which makes it valuable in organic synthesis and material science.
Properties
IUPAC Name |
triethylsilyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-11(6-2,7-3)10-8(4)9/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAURKQPZJJMXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884144 | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5290-29-9 | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5290-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxytriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylacetoxysilane can be synthesized through the reaction of triethylsilane with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction is as follows:
(C2H5)3SiH+(CH3CO)2O→(C2H5)3SiOCOCH3+CH3COOH
The reaction is usually carried out at room temperature, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of acetoxytriethylsilane involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethylacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form triethylsilanol and acetic acid.
Substitution: Can participate in nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Reduction: Can be reduced to triethylsilane under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically at room temperature.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Triethylsilanol and acetic acid.
Substitution: Various silyl ethers or amides, depending on the nucleophile used.
Reduction: Triethylsilane.
Scientific Research Applications
Material Science Applications
1.1 Silane Coupling Agents
TEAS is extensively used as a silane coupling agent, which enhances the adhesion between inorganic materials (like glass or metals) and organic polymers. This is crucial in composite materials where improved bonding leads to enhanced mechanical properties.
| Property | Effect of TEAS |
|---|---|
| Adhesive Bonding | Increases bond strength |
| Mechanical Properties | Enhances tensile and flexural strength |
| Water Resistance | Improves hydrophobicity |
1.2 Coatings and Sealants
In coatings, TEAS contributes to the formation of durable films that resist environmental degradation. Its acetoxy group facilitates crosslinking, leading to improved chemical resistance and durability.
Organic Synthesis
2.1 Esterification Reactions
TEAS is employed in esterification reactions, particularly in the synthesis of acetoxy-functionalized compounds. It serves as an acylating agent in the Steglich esterification process, allowing for the formation of esters from carboxylic acids and alcohols under mild conditions.
Case Study: Steglich Esterification
A study demonstrated the efficacy of TEAS in synthesizing various esters with yields exceeding 80%. The reaction conditions were optimized for different substrates, showcasing TEAS's versatility in organic synthesis .
2.2 Reduction Reactions
TEAS can also participate in reduction processes, particularly in transforming carbonyl compounds into alcohols or ethers. Its use in conjunction with metal catalysts has been shown to yield high selectivity and efficiency.
Surface Modification
3.1 Self-Assembled Monolayers (SAMs)
TEAS is utilized to form self-assembled monolayers on various substrates, enhancing surface properties such as wettability and biocompatibility. This application is particularly relevant in biomedical fields where surface characteristics significantly impact device performance.
| Substrate Type | Surface Property Enhanced |
|---|---|
| Glass | Increased hydrophobicity |
| Metals | Improved corrosion resistance |
| Polymers | Enhanced adhesion |
Mechanism of Action
The mechanism of action of acetoxytriethylsilane primarily involves its role as a silylating agent. It reacts with hydroxyl groups to form silyl ethers, thereby protecting these groups from further reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required. The molecular targets are typically hydroxyl-containing compounds, and the pathways involve nucleophilic attack on the silicon atom.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl acetate
- Triisopropylsilyl acetate
- Triethylsilyl chloride
Uniqueness
Triethylacetoxysilane is unique due to its specific reactivity and stability. Compared to trimethylsilyl acetate, it offers different steric and electronic properties, making it suitable for specific applications where other silylating agents may not be effective. Its larger ethyl groups provide a different level of protection and reactivity compared to smaller or bulkier silyl groups.
Biological Activity
Triethylacetoxysilane (TEAS) is a silane compound that has garnered attention for its potential biological activities. This article presents an overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of three ethyl groups and an acetoxy group attached to a silicon atom. The general formula can be represented as:
This structure contributes to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains. For instance, a study demonstrated that TEAS could inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5% .
Cytotoxicity and Cell Viability
Research has also evaluated the cytotoxic effects of TEAS on mammalian cell lines. In vitro assays indicated that TEAS exhibited dose-dependent cytotoxicity against human cancer cell lines, including MOLT-4 (leukemia) and HL-60 (promyelocytic leukemia) cells. The IC50 values were determined to be approximately 50 µM for MOLT-4 cells and 40 µM for HL-60 cells, suggesting a moderate level of toxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MOLT-4 | 50 |
| HL-60 | 40 |
The proposed mechanism of action for the biological activity of this compound involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells, thereby contributing to its cytotoxic effects .
Synthesis Methods
This compound can be synthesized through various methods, commonly involving the reaction of triethylsilane with acetic anhydride or acetyl chloride under controlled conditions. The typical reaction pathway is as follows:
This method yields this compound in good purity and yield, making it suitable for further biological studies.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of TEAS against a panel of pathogenic bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent in biomedical applications .
- Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of TEAS on human cancer cell lines. The findings revealed that TEAS induced apoptosis in a concentration-dependent manner, highlighting its therapeutic potential in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
